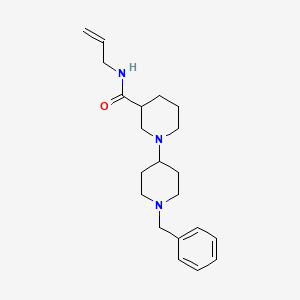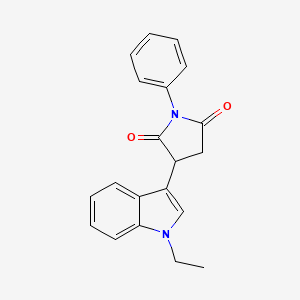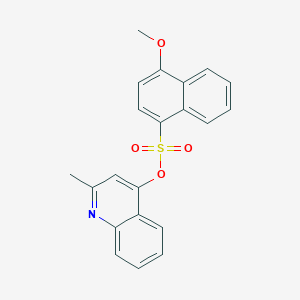![molecular formula C22H28N4O3 B6100254 N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B6100254.png)
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that features a combination of several functional groups, including an oxolane ring, a piperidine ring, a pyrazole ring, and a phenylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the functional groups: The final step involves the coupling of the oxolane, piperidine, and pyrazole rings with the phenylpropanamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or pyrazoles.
科学的研究の応用
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific mechanical or electronic properties.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
作用機序
The mechanism of action of N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylacetamide
- N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylbutanamide
Uniqueness
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-21(7-6-17-4-2-1-3-5-17)24-20-8-12-23-26(20)19-9-13-25(14-10-19)22(28)18-11-15-29-16-18/h1-5,8,12,18-19H,6-7,9-11,13-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZFXWRNUGROGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methylphenyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6100171.png)

![8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-(2-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B6100184.png)

![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)
![2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B6100220.png)
![1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6100232.png)
![methyl 3-{[3-(4-morpholinyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B6100242.png)
![[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B6100248.png)

![2-[(1,1-Dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B6100258.png)
![5-chloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B6100261.png)
![[1-(1-Pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B6100270.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6100277.png)
